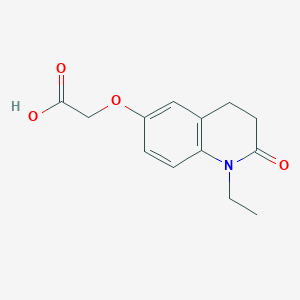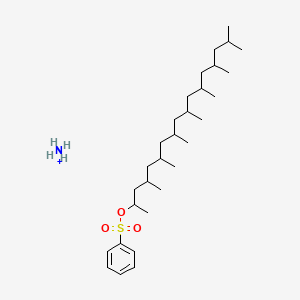
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique structural properties. The compound is characterized by the presence of two tetradecyl chains attached to the glycerol backbone, which is further linked to a phospho-(1’-rac-glycerol) group. This structure imparts amphiphilic properties to the molecule, making it useful in various applications, including membrane studies and liposome formation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the following steps:
Esterification: The initial step involves the esterification of glycerol with tetradecanol to form 1,2-di-O-tetradecyl-sn-glycerol.
Phosphorylation: The esterified product is then reacted with phosphoric acid or a phosphorylating agent such as phosphorus oxychloride to introduce the phospho group.
Glycerol Addition: The final step involves the addition of racemic glycerol to the phosphorylated intermediate to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with tetradecanol using acid or base catalysts.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and tetradecanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycerol backbone, leading to the formation of aldehydes or carboxylic acids.
Substitution: The phospho group can participate in substitution reactions with nucleophiles, leading to the formation of different phospholipid derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of catalysts.
Major Products:
Hydrolysis: Glycerol, tetradecanol.
Oxidation: Aldehydes, carboxylic acids.
Substitution: Various phospholipid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Membrane Studies: The compound is used to study the properties of biological membranes due to its amphiphilic nature.
Liposome Formation: It is a key component in the formation of liposomes, which are used as drug delivery systems.
Biology:
Cell Membrane Models: Used to create artificial cell membranes for studying membrane dynamics and interactions.
Protein-Lipid Interactions: Helps in understanding how proteins interact with lipid bilayers.
Medicine:
Drug Delivery: Liposomes containing this compound are used to encapsulate drugs, enhancing their stability and delivery to target sites.
Vaccine Adjuvants: It is used in the formulation of vaccine adjuvants to improve immune responses.
Industry:
Cosmetics: Used in the formulation of cosmetic products for its emollient properties.
Food Industry: Employed as an emulsifier in various food products.
Wirkmechanismus
The mechanism of action of 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is primarily based on its ability to integrate into lipid bilayers. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of cell membranes. This interaction can influence membrane fluidity, permeability, and the activity of membrane-bound proteins. The phospho group can also participate in signaling pathways by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
1,2-dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Similar structure but with myristoyl chains instead of tetradecyl chains.
1,2-dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains oleoyl chains, making it more unsaturated compared to the tetradecyl derivative.
1,2-dilinoleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt): Contains linoleoyl chains, providing polyunsaturated properties.
Uniqueness: 1,2-di-O-tetradecyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific chain length and saturation level, which influence its physical properties and interactions with biological membranes. Its ability to form stable liposomes and its role in various biochemical applications make it a valuable compound in research and industry.
Eigenschaften
IUPAC Name |
sodium;2,3-dihydroxypropyl 2,3-di(tetradecoxy)propyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12072907.png)











